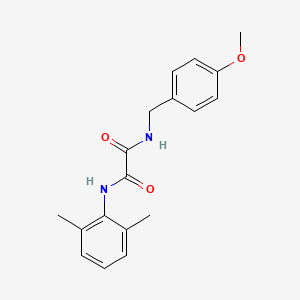

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide

Description

N1-(2,6-Dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by two aromatic substituents: a 2,6-dimethylphenyl group at the N1 position and a 4-methoxybenzyl group at the N2 position. Oxalamides are known for their versatility in pharmaceutical and agrochemical applications, particularly as intermediates or bioactive molecules.

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-5-4-6-13(2)16(12)20-18(22)17(21)19-11-14-7-9-15(23-3)10-8-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJCJFWNUIRJJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 2,6-dimethylaniline with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The oxalamide scaffold is highly tunable, with substituents on the aromatic rings significantly influencing biological activity, toxicity, and metabolic fate. Below is a comparison of N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide with key analogs from the FAO/WHO report ():

Table 1: Structural and Toxicological Comparison of Oxalamide Derivatives

| Compound Name | Substituents (N1/N2) | NOEL (mg/kg bw/day) | Key Metabolic Pathways |

|---|---|---|---|

| This compound | 2,6-dimethylphenyl / 4-methoxybenzyl | Not reported | Predicted: Hydrolysis, oxidation |

| N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) | 2,4-dimethoxyphenyl / pyridinylethyl | 100 | Hydrolysis, oxidative metabolism |

| N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) | 2-methoxy-4-methylphenyl / pyridinylethyl | 8.36 | Hydrolysis, glucuronidation |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxycinnamamide (No. 1777) | 3,4-dimethoxyphenethyl / cinnamamide | 8 | Oxidation of alkyl chains, conjugation |

Key Findings:

Impact of Substituents on Toxicity: Methoxy groups (e.g., in No. 1768) correlate with higher NOEL values (100 mg/kg bw/day), likely due to enhanced metabolic stability. In contrast, methyl substituents (e.g., No. 1770) reduce NOEL to 8.36 mg/kg bw/day, possibly due to increased lipophilicity and bioaccumulation . The absence of pyridine or cinnamamide moieties in the target compound may reduce neurotoxic or receptor-binding risks compared to analogs like No. 1770 and No. 1775.

Metabolic Pathways: All oxalamides undergo hydrolysis of the central oxalamide bond, yielding aromatic amines and carboxylic acids. Oxidation of alkyl or methoxy groups (e.g., demethylation) is common, as seen in No. 1768 and No. 1770. The target compound’s 4-methoxybenzyl group is expected to follow similar oxidative demethylation, producing phenolic metabolites .

FAO/WHO data suggest that even structurally diverse oxalamides share high-capacity metabolic pathways, minimizing health risks at typical exposure levels .

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxalamide structure, which includes a 2,6-dimethylphenyl group and a 4-methoxybenzyl group. This configuration is important as it influences the compound's biological interactions.

- IUPAC Name : N'-(2,6-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide

- Molecular Formula : C18H20N2O3

- CAS Number : 872203-07-1

The biological activity of this compound is primarily mediated through its interaction with various molecular targets in cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular metabolism.

- Receptor Modulation : It could act as a ligand for certain receptors, influencing signaling pathways associated with cell growth and apoptosis.

- DNA Interaction : Potential binding to DNA or RNA could disrupt normal cellular functions.

Antimicrobial Properties

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar oxalamides possess broad-spectrum activity against various bacterial and fungal strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial and antifungal potential | |

| Related oxalamides | Effective against E. coli and S. aureus |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others.

- Case Study : A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating promising anticancer activity.

Research Findings

Recent investigations into the biological properties of this compound have yielded promising results:

- Antimicrobial Activity : Compounds similar to this compound were tested against various pathogens using the well diffusion method. Results showed significant inhibition zones compared to control groups.

- Cytotoxicity Studies : Cytotoxic assays revealed that certain derivatives of this class exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window.

- Binding Studies : Molecular docking studies have suggested favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.